

Technical Guide: Synthesis of N,N-Dimethylmorpholine-3-Carboxamide

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Compound of Interest

Compound Name: *N,N-dimethylmorpholine-3-carboxamide*

Cat. No.: *B12338687*

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Executive Summary

This technical guide details the synthesis of **N,N-dimethylmorpholine-3-carboxamide**, a polar, non-aromatic heterocycle frequently utilized as a chiral scaffold in medicinal chemistry (e.g., in kinase inhibitors and peptidomimetics).

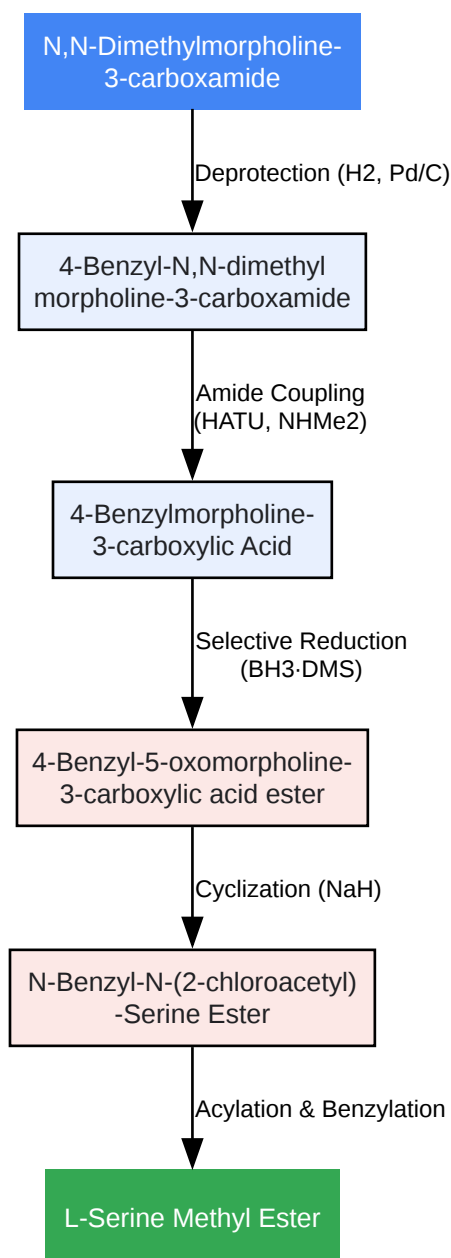
The guide presents two distinct pathways:

- The De Novo Asymmetric Synthesis (Route A): Starting from L-Serine (Chiral Pool), offering full stereochemical control and low raw material costs.
- The Semi-Synthetic Route (Route B): Utilizing commercially available 4-benzylmorpholine-3-carboxylic acid, prioritized for speed and high-throughput medicinal chemistry campaigns.

Key Technical Challenge: The primary synthetic hurdle is the chemoselective reduction of the lactam intermediate without over-reducing the ester moiety (in Route A) and preventing racemization at the C3 position during amide coupling.

Part 1: Retrosynthetic Analysis

The retrosynthesis reveals that the target molecule can be disconnected at the exocyclic amide bond or the morpholine ring itself. The most robust disconnection for chiral synthesis traces back to L-Serine.



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Figure 1: Retrosynthetic tree illustrating the disconnection from the target amide back to the chiral pool (L-Serine).

Part 2: Route A - De Novo Synthesis from L-Serine

Best for: Large-scale preparation, custom stereochemistry, or when the commercial core is unavailable.

Step 1: N-Benzoylation and Acylation

The synthesis begins with L-Serine methyl ester hydrochloride. Direct alkylation is avoided due to over-alkylation risks. Instead, reductive amination with benzaldehyde followed by acylation with chloroacetyl chloride is the standard "Fukuyama-type" protocol.

- Reagents: Benzaldehyde,

, Chloroacetyl chloride.
- Mechanism: Formation of the secondary amine followed by

-acylation to form the acyclic precursor.

Step 2: Cyclization to the Lactam (5-Oxomorpholine)

Intramolecular

-alkylation closes the ring.

- Reagents: Sodium Hydride (NaH) in DMF or THF (

).
- Critical Control: Temperature must be controlled to prevent elimination of the serine hydroxyl group (dehydroalanine formation).
- Intermediate: Methyl 4-benzyl-5-oxomorpholine-3-carboxylate.

Step 3: Chemoselective Reduction (The "Make or Break" Step)

This is the most technically demanding step. You must reduce the lactam (amide carbonyl) to a methylene group (

).

) without reducing the methyl ester to an alcohol.

- Reagent: Borane-Dimethyl Sulfide complex () or Borane-THF.
- Conditions: , strictly anhydrous.
- Why it works: Borane complexes reduce amides to amines significantly faster than they reduce esters at controlled temperatures.
- Alternative: If over-reduction occurs, use 9-BBN, which is highly chemoselective for lactams over esters [1].

Step 4: Hydrolysis and Amide Coupling

- Hydrolysis: LiOH in THF/Water (Standard saponification).
- Coupling: React the free acid with Dimethylamine hydrochloride using HATU.
 - Note: HATU is preferred over EDC/HOBt here to minimize epimerization at the C3 chiral center, which is alpha to the carbonyl.

Step 5: Deprotection

- Reagent: (1 atm), 10% Pd/C in Methanol.
- Result: Removal of the -benzyl group to yield the free amine target.

Part 3: Route B - Semi-Synthesis (Recommended)

Best for: Medicinal chemistry, rapid analog generation.

This route bypasses the complex ring formation by starting with 4-benzylmorpholine-3-carboxylic acid (CAS: 929047-50-7) or its Boc-protected analog.

Workflow Diagram



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Figure 2: Streamlined workflow for the semi-synthetic route.

Part 4: Detailed Experimental Protocols

Protocol 1: Amide Coupling (Synthesis of 4-Benzyl-N,N-dimethylmorpholine-3-carboxamide)

Objective: Convert the carboxylic acid core to the dimethyl amide with minimal racemization.

Materials:

- 4-Benzylmorpholine-3-carboxylic acid (1.0 equiv)
- Dimethylamine hydrochloride (1.2 equiv)
- HATU (1.1 equiv)
- DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- DMF (Anhydrous)

Procedure:

- Activation: In a flame-dried round-bottom flask, dissolve 4-benzylmorpholine-3-carboxylic acid (e.g., 1.0 g, 4.5 mmol) in anhydrous DMF (10 mL).
- Base Addition: Add DIPEA (2.35 mL, 13.5 mmol) and stir at

for 5 minutes.

- Coupling Agent: Add HATU (1.88 g, 4.95 mmol) in one portion. Stir at

for 15 minutes to form the activated ester.
- Amine Addition: Add Dimethylamine hydrochloride (0.44 g, 5.4 mmol).
 - Tech Tip: Dimethylamine is volatile. Using the HCl salt is easier than using the solution in THF, provided sufficient base (DIPEA) is present to free the amine.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target M+H

249.15).
- Workup: Dilute with EtOAc (50 mL). Wash sequentially with sat.

(2x), water (2x), and brine (1x).
- Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (0-5% MeOH in DCM).

Protocol 2: Hydrogenolysis (N-Debenzylation)

Objective: Remove the benzyl protecting group to release the secondary amine.

Materials:

- 4-Benzyl-N,N-dimethylmorpholine-3-carboxamide
- 10% Pd/C (50% wet) (10 wt% loading)
- Methanol (HPLC grade)
- Hydrogen Balloon (or Parr shaker at 30 psi)

Procedure:

- Preparation: Dissolve the amide from Protocol 1 in Methanol (0.1 M concentration).
- Catalyst: Carefully add 10% Pd/C (10% by weight of the substrate) under an argon stream. Caution: Pd/C is pyrophoric.
- Hydrogenation: Purge the flask with

gas (balloon) three times. Stir vigorously at room temperature under

atmosphere for 12–18 hours.
- Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad thoroughly with MeOH.
- Isolation: Concentrate the filtrate under reduced pressure. The product is often a low-melting solid or viscous oil.
 - Storage: Store under nitrogen at

. Morpholine free bases can absorb

from the air (forming carbamates) over time.

Part 5: Process Optimization & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Yield in Coupling	Volatility of Dimethylamine	Use excess amine (2.0 eq) or switch to a sealed tube. Ensure DIPEA is fresh.
Racemization	High pH or prolonged activation	Use T3P (Propylphosphonic anhydride) instead of HATU; maintain temperature during base addition.
Incomplete Deprotection	Catalyst poisoning	Ensure the coupling product is free of sulfur/thiol traces (from HATU byproducts). Wash extensively with before hydrogenation.
Over-reduction (Route A)	Ester reduction by Borane	strictly maintain . Quench reaction immediately upon consumption of starting material. Consider using 9-BBN.

References

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Sources

- 1. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [[organic-chemistry.org](https://www.organic-chemistry.org)]
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